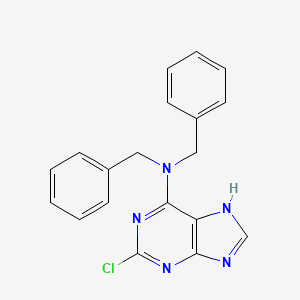

N,N-Dibenzyl-2-chloro-9H-purin-6-amine

Description

Properties

IUPAC Name |

N,N-dibenzyl-2-chloro-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c20-19-23-17-16(21-13-22-17)18(24-19)25(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLHJEMGMGWORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=C3NC=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2-chloro-9H-purin-6-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N,N-dibenzyl-2-chloro-9H-purin-6-one or reduction to form this compound derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed:

Nucleophilic Substitution: Products include N,N-dibenzyl-2-azido-9H-purin-6-amine, N,N-dibenzyl-2-thio-9H-purin-6-amine, and N,N-dibenzyl-2-alkoxy-9H-purin-6-amine.

Oxidation: Major product is N,N-dibenzyl-2-chloro-9H-purin-6-one.

Reduction: Major products are various this compound derivatives.

Scientific Research Applications

Antitumor Activity

Synthesis and Evaluation

Research has indicated that N,N-dibenzyl-2-chloro-9H-purin-6-amine can be synthesized and evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound were tested for their ability to induce apoptosis in cancer cells, particularly in H1975, HL-60, HCT116, and HeLa cell lines. The results showed varying degrees of effectiveness, with some derivatives exhibiting significant cytotoxicity comparable to established anticancer drugs like etoposide .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects involves modulation of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Compounds derived from this compound have been identified as potential CDK inhibitors, providing a novel approach to cancer therapy .

Anti-inflammatory Properties

Biological Evaluation

Another significant application of this compound is its anti-inflammatory activity. Recent studies have synthesized analogues of this compound and assessed their efficacy using the Bovine Serum Albumin (BSA) denaturation technique. One particular analogue demonstrated promising anti-inflammatory effects, outperforming standard anti-inflammatory drugs such as Diclofenac .

Synthesis of Novel Therapeutics

Building Block for Drug Development

this compound serves as a versatile building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting a range of diseases beyond cancer and inflammation. The ability to create diverse derivatives enhances its utility in pharmaceutical research .

Pharmacophore Modeling

Structural Insights

Pharmacophore modeling studies have been conducted to identify the essential structural features required for biological activity among purine derivatives, including this compound. These studies have highlighted key interactions necessary for binding to biological targets, paving the way for rational drug design .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | Effective against H1975, HL-60, HCT116, HeLa |

| Anti-inflammatory | Reduces inflammation through BSA denaturation assay | Promising results compared to Diclofenac |

| Drug Development | Serves as a building block for synthesizing new therapeutic agents | Versatile modifications lead to diverse compounds |

| Pharmacophore Modeling | Identifies structural features essential for biological activity | Insights into binding interactions |

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-chloro-9H-purin-6-amine involves its interaction with purine receptors and enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the purine receptor or enzyme involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Physicochemical Properties

- Lipophilicity : The dibenzyl groups in the target compound increase logP values compared to smaller substituents (e.g., dimethyl or methoxybenzyl groups), affecting membrane permeability .

- Solubility : Compounds with polar groups (e.g., methoxy or piperidine) exhibit improved aqueous solubility. For example, the methoxybenzyl derivative forms hydrogen bonds in crystal lattices, enhancing dissolution .

- Stability : Bulky substituents (e.g., benzyl) reduce metabolic degradation but may complicate synthetic purification .

Biological Activity

N,N-Dibenzyl-2-chloro-9H-purin-6-amine is a purine derivative that has garnered attention in biological research due to its potential therapeutic applications and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two benzyl groups attached to the nitrogen atoms of the purine ring, which enhances its lipophilicity and may influence its biological interactions. The molecular formula is CHClN, with a molecular weight of approximately 299.78 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it significant in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with purine receptors and enzymes. It acts as an inhibitor or modulator of these targets, influencing several cellular pathways:

- Purine Metabolism : The compound is studied for its role in modulating biological pathways involving purine metabolism, potentially affecting nucleotide synthesis and signaling pathways.

- Enzyme Interaction : It can bind to enzymes involved in purine metabolism, thereby modulating their activity.

Antiviral and Anticancer Properties

Research indicates that this compound may exhibit antiviral and anticancer activities. Its structural similarity to other purine derivatives suggests potential efficacy against various types of cancer and viral infections.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Activity : A study on similar purine derivatives demonstrated their effectiveness against human cancer cell lines, suggesting that this compound could have comparable effects . The mechanisms involved include modulation of key signaling pathways associated with cell proliferation.

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can significantly reduce the viability of cancer cells, indicating that this compound may also possess these properties .

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for related compounds, which may translate into effective therapeutic agents when considering absorption, distribution, metabolism, and excretion (ADMET) properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dibenzyl-2-chloro-9H-purin-6-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions using triflic acid (CFSOH) to cleave protecting groups, followed by reflux in anhydrous solvents like CHCl. For example, dibenzyl-protected intermediates can be deprotected under acidic conditions, followed by basification and purification via flash chromatography (cyclohexane-ethyl acetate gradients). Yield optimization requires strict temperature control (e.g., 0 °C during acid addition) and inert atmospheres (N) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Data collection at low temperatures (e.g., 110 K) improves resolution, with refinement using SHELXL (R factor < 0.05). Complementary techniques include H/C NMR for verifying substituent positions and mass spectrometry for molecular weight validation. For example, Acta Crystallographica reports highlight mean C–C bond accuracies of 0.002 Å in related purine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.